2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound features a unique structural arrangement that combines a benzo[1,3]dioxole moiety with an imidazo[1,2-a]pyrimidine framework. The synthesis and characterization of this compound have garnered interest due to its potential pharmacological applications, particularly in the field of cancer treatment and as selective inhibitors of cyclooxygenase-2 enzymes.
The compound is classified under heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings. Its structure allows it to engage in various biological interactions, making it a subject of study for medicinal chemistry. Research articles and patents have documented the synthesis and evaluation of derivatives of this compound for their biological activities, including anti-cancer properties and inhibition of specific enzymes involved in inflammatory processes .
The synthesis of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine typically involves several key steps:
The reaction conditions are typically optimized for temperature and time to maximize yield and purity. Thin-layer chromatography (TLC) is commonly employed to monitor the progress of reactions. After completion, products are purified through recrystallization or chromatographic techniques.
The molecular structure of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine can be depicted as follows:
The molecular formula is C_{14}H_{12}N_{4}O_{2}, with a molecular weight of approximately 272.27 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural elucidation .
The compound can undergo various chemical reactions typical for heterocycles:
Kinetic studies may be performed to understand the reactivity patterns of this compound in different environments, including biological systems.
The mechanism through which 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine exerts its biological effects often involves interaction with specific enzyme targets such as cyclooxygenase-2 (COX-2).
Research indicates that this compound may inhibit COX-2 activity by binding within its active site, potentially blocking the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and cancer progression . The structural features that allow for effective binding include hydrogen bonding interactions with amino acid residues within the enzyme's active site.
The compound typically appears as a white to off-white solid with high melting points indicative of its crystalline nature.
It exhibits solubility in polar organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in non-polar solvents. Its stability under various pH conditions can influence its reactivity and bioavailability .
Due to its structural characteristics and biological activity, 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine has potential applications in:
The compound 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine (CAS: 904816-36-0) is systematically named as 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine under IUPAC conventions [2] [8]. Its molecular formula is C₁₃H₁₀N₄O₂, with a molecular weight of 254.24 g/mol [2]. The structure comprises three fused rings:
Table 1: Nomenclature and Identifiers
Designation | Value |
---|---|
IUPAC Name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine |
CAS Registry Number | 904816-36-0 |
Molecular Formula | C₁₃H₁₀N₄O₂ |
Synonyms | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine; Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CN4C=NC=CC4=N3 |
Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 74.7 Ų (indicating moderate polarity) and one hydrogen bond donor (3-amino group) [2] [8].
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery due to its:
The benzo[1,3]dioxole (piperonyl) moiety is a recurring pharmacophore in bioactive compounds, contributing to:
Table 2: Piperonyl-Containing Drugs and Applications
Compound Class | Therapeutic Use | Role of Piperonyl |
---|---|---|
Paroxetine (antidepressant) | Neurotransmitter reuptake inhibition | Enhances blood-brain barrier penetration |
Piperonal-derived A2AAR antagonists [3] | Cancer immunotherapy | Boosts receptor binding affinity |
Cystic fibrosis modulators [10] | ATP-binding cassette (ABC) transporter activation | Facilitates protein-ligand interactions |
In the target compound, the piperonyl group is linked via C2, a position critical for modulating steric and electronic properties of the core scaffold [6] [10].
Despite the established utility of its structural components, this specific compound remains understudied:
Key gaps include unknown in vitro/in vivo activities, target pathways, and structure-activity relationships relative to close analogs.
This review aims to:
Table 3: Key Research Objectives and Methodologies
Objective | Methodology | Expected Outcome |
---|---|---|
Synthetic standardization | Review of Groebke-Blackburn-Bienaymé protocols | Reproducible, high-yield routes |
Biological target prediction | In silico docking at A2AAR, kinases | Prioritization of assay endpoints |
SAR expansion | 3-Amino acylation; benzodioxole bioisosteres | Enhanced potency/selectivity |
Future work must bridge chemical characterization and target validation to unlock therapeutic potential.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2